molecular formula C10H14O5S B013918 (S)-1-Tosyloxy-2,3-propanediol CAS No. 50765-70-3

(S)-1-Tosyloxy-2,3-propanediol

Cat. No. B013918
CAS RN: 50765-70-3
M. Wt: 246.28 g/mol
InChI Key: DFQNMODTAFTGHS-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of (S)-1-Tosyloxy-2,3-propanediol typically involves the tosylation of glycerol. A noteworthy approach for its transformation is hydrogenolysis into 1,3-propanediol, using Raney Ni catalyst under optimized reaction conditions. This process benefits from protecting group techniques to ensure selective formation of the desired product (Zheng et al., 2013). Additionally, the conversion from glycerol to 1,3-propanediol can be achieved through selective dehydroxylation, showcasing a novel approach for the synthesis involving acetalization, tosylation, and detosyloxylation steps (Wang et al., 2003).

Scientific Research Applications

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves identifying areas of research that could further our understanding of the compound. It could include developing new synthesis methods, finding new applications, or studying its effects on human health or the environment .

properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453099
Record name (S)-1-TOSYLOXY-2,3-PROPANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Tosyloxy-2,3-propanediol

CAS RN

50765-70-3
Record name (S)-1-TOSYLOXY-2,3-PROPANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Leftheris, M Goodman - Journal of medicinal chemistry, 1990 - ACS Publications
A series of stereoisomeric practolol and propranolol derivatives has been synthesizedin which the N-isopropyl group of the drug was replaced by an asymmetric heptanoic acid …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk

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